(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
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Overview
Description
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is an isopavine alkaloid isolated from various species of the Thalictrum genus, particularly Thalictrum minus and Thalictrum dasycarpum . This compound is known for its unique structural features and potential bioactive properties, making it a subject of interest in natural product chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol can be synthesized through the extraction of whole plants of Thalictrum species. The process involves partitioning a 95% aqueous ethanol extract between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated aqueous sodium carbonate and extracted again with ethyl acetate . The ethyl acetate-soluble alkaloidal materials are subjected to column chromatography and preparative high-performance liquid chromatography to isolate thalisopavine .
Industrial Production Methods: While specific industrial production methods for thalisopavine are not well-documented, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. This would involve optimizing the extraction solvents, pH adjustments, and chromatographic conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the thalisopavine molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[76202,7
Chemistry: As a natural product, thalisopavine serves as a model compound for studying alkaloid biosynthesis and structure-activity relationships.
Medicine: The compound’s potential therapeutic effects, such as antiviral and antimicrobial activities, are of interest for developing new medications.
Industry: this compound and its derivatives can be used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The exact mechanism of action of thalisopavine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its bioactivity. For instance, its anti-rotavirus activity suggests that it may interfere with viral replication or host cell interactions . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is unique among isopavine alkaloids due to its specific structural features, such as the presence of methoxy and hydroxy groups. Similar compounds include:
Isothalisopavine: Another isopavine alkaloid isolated from Thalictrum minus, which differs in the position of its hydroxy group.
Other Isoquinoline Alkaloids: Compounds like berberine and palmatine share structural similarities with thalisopavine but differ in their specific functional groups and bioactivities.
This compound’s unique structural features and bioactive properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
18927-72-5 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.407 |
InChI |
InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
WZHLAMDQGHTYRY-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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